Methyl 4-[(dimethylsulfamoyl)methyl]benzoate
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Overview
Description
“Methyl 4-[(dimethylsulfamoyl)methyl]benzoate” is a chemical compound with the CAS Number: 1378787-78-0. It has a molecular weight of 257.31 . The IUPAC name for this compound is methyl 4-{[(dimethylamino)sulfonyl]methyl}benzoate .
Molecular Structure Analysis
The Inchi Code for “Methyl 4-[(dimethylsulfamoyl)methyl]benzoate” is 1S/C11H15NO4S/c1-12(2)17(14,15)8-9-4-6-10(7-5-9)11(13)16-3/h4-7H,8H2,1-3H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Scientific Research Applications
1. Catalysis
- Application : Methyl benzoate (MB) compounds, including Methyl 4-[(dimethylsulfamoyl)methyl]benzoate, are prepared by reacting various benzoic acids with methanol using an acidic catalyst .
- Method : The study used solid acids of zirconium metal solids fixed with various substances. It was determined that zirconium metal catalysts with fixed Ti had the best activity. The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .
- Results : The catalytic synthesis of a series of MB compounds using titanium zirconium solid acids was studied .
2. Agriculture
- Application : Methyl benzoate, a relatively new botanical insecticide that occurs naturally as a metabolite in plants, has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests .
- Results : Since 2016, many studies have shown that methyl benzoate is an effective pesticide .
Safety And Hazards
properties
IUPAC Name |
methyl 4-(dimethylsulfamoylmethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-12(2)17(14,15)8-9-4-6-10(7-5-9)11(13)16-3/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKJTMJJSDMNIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=C(C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(dimethylsulfamoyl)methyl]benzoate |
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